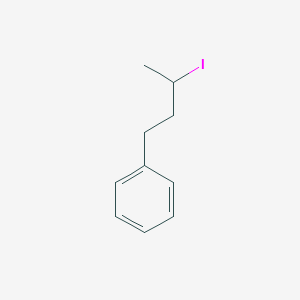
(3-Iodobutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Iodobutyl)benzene: is an organic compound with the molecular formula C10H13I It consists of a benzene ring substituted with a 3-iodobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodobutyl)benzene typically involves the iodination of butylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where an iodine source, such as iodine (I2) or N-iodosuccinimide (NIS), is used in the presence of a catalyst like iron (Fe) or copper (Cu) to introduce the iodine atom into the butylbenzene structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Iodobutyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction of the iodine substituent can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium thiolate (NaSR) for thiol substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3), sodium thiolate (NaSR).
Major Products Formed:
Oxidation: Benzoic acids.
Reduction: Butylbenzene derivatives.
Substitution: Azide or thiol-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Iodobutyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of the iodine atom.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Iodobutyl)benzene involves its interaction with molecular targets through its iodine substituent. The iodine atom can participate in various chemical reactions, such as electrophilic aromatic substitution, where it acts as an electrophile. The benzene ring provides a stable framework for these reactions, allowing the compound to exert its effects through the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Iodobenzene: A simpler compound with an iodine atom directly attached to the benzene ring.
Butylbenzene: A compound with a butyl group attached to the benzene ring, lacking the iodine substituent.
Benzyl iodide: A compound with an iodine atom attached to a benzyl group (a benzene ring with a methylene bridge).
Uniqueness: (3-Iodobutyl)benzene is unique due to the presence of both a butyl group and an iodine atom on the benzene ring.
Eigenschaften
CAS-Nummer |
59456-20-1 |
|---|---|
Molekularformel |
C10H13I |
Molekulargewicht |
260.11 g/mol |
IUPAC-Name |
3-iodobutylbenzene |
InChI |
InChI=1S/C10H13I/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI-Schlüssel |
NDEHZONFJLYJEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


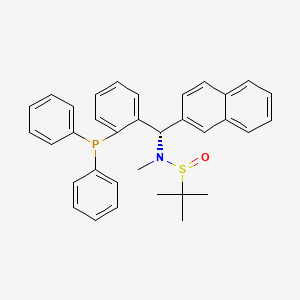
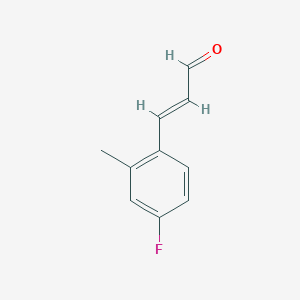
![Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13648175.png)

![3-[(Oxan-4-yl)amino]propan-1-ol](/img/structure/B13648188.png)
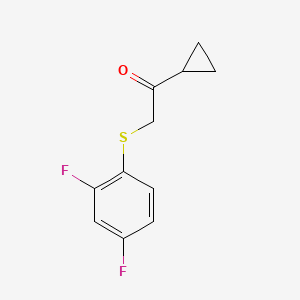
![4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13648206.png)
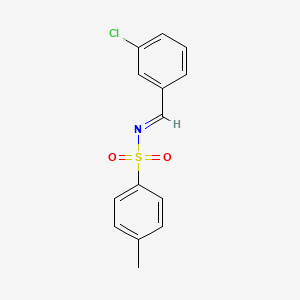
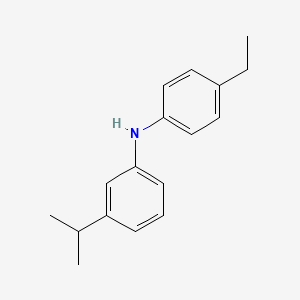
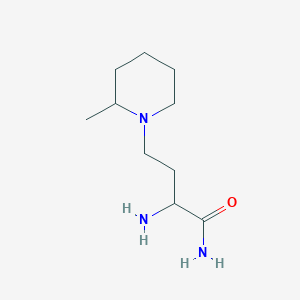
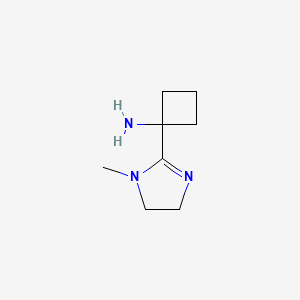
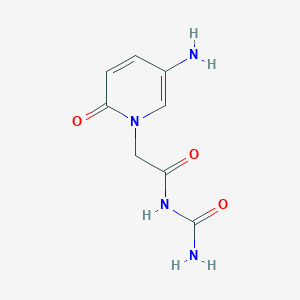
![5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol](/img/structure/B13648252.png)
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine](/img/structure/B13648258.png)
